![molecular formula C15H12ClN3O4S2 B2379375 (Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 864976-70-5](/img/structure/B2379375.png)
(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Molecular Structure Analysis
The molecular structure of “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” likely involves a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . The thiazole ring is present in more than 18 FDA-approved drugs .
Chemical Reactions Analysis
Thiazole derivatives, including “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide”, can exhibit a strong cytotoxic effect against cancer cell lines, indicating the beneficial role of a strong electron-donating hydroxyl group in position 4 of the benzene ring as a substituent at the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of two different fragments using a palladium catalyst. One of the key components in SM coupling is the organoboron reagent, which readily undergoes transmetalation with palladium complexes. The compound , with its boron-containing moiety, can serve as an effective reagent in SM coupling reactions .
Anticancer Agents
Thiophenes have been investigated for their potential as anticancer agents. The compound’s unique structure, including the chloro and nitro substituents, may contribute to its cytotoxic properties. Researchers have explored its effects on cancer cell lines, aiming to develop novel therapies .
Anti-Atherosclerotic Agents
The compound’s ability to interact with biological systems makes it relevant in drug discovery. Specifically, it has been considered in the synthesis of anti-atherosclerotic agents. Further studies are needed to understand its mechanism of action and potential clinical applications .
Metal Complexing Agents
Thiophenes can form stable complexes with metal ions. The presence of the nitro group in this compound may enhance its metal-binding properties. Such complexes find applications in catalysis, sensors, and materials science .
Insecticides
Thiophenes have been explored as potential insecticides due to their bioactivity. The compound’s unique structure could be harnessed for pest control, although further research is necessary to evaluate its efficacy and safety .
Multicomponent Reactions
The compound’s reactivity allows it to participate in multicomponent reactions. For instance, it can undergo a domino process to form pyridine rings, which are valuable intermediates in organic synthesis .
Zukünftige Richtungen
The future directions for research on “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiazophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthetic methods and structural prototypes .
Wirkmechanismus
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .
Mode of Action
The compound acts as a direct inhibitor of Factor Xa . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects without affecting existing thrombin levels .
Biochemical Pathways
The inhibition of FXa affects the blood coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thus disrupting the cascade and preventing clot formation .
Pharmacokinetics
It is mentioned that the compound has good oral bioavailability , which suggests that it is well absorbed from the gastrointestinal tract and can reach its target site in the body effectively.
Result of Action
The result of the compound’s action is a decrease in thrombin-mediated activation of coagulation and platelets . This leads to a reduction in the formation of blood clots, providing an antithrombotic effect .
Eigenschaften
IUPAC Name |
5-chloro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c1-23-7-6-18-10-3-2-9(19(21)22)8-12(10)25-15(18)17-14(20)11-4-5-13(16)24-11/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRNIQNMZSUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


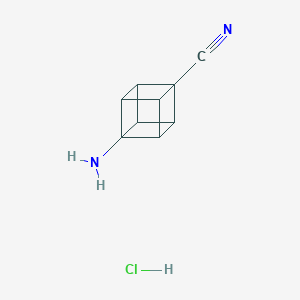

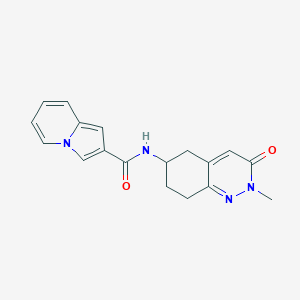
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
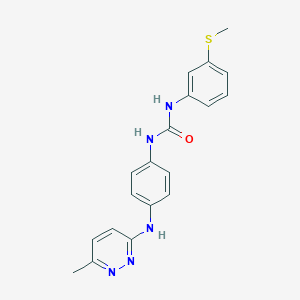
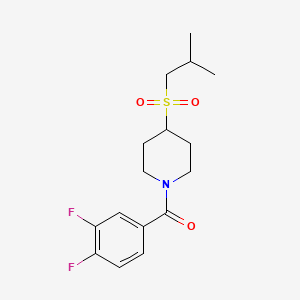
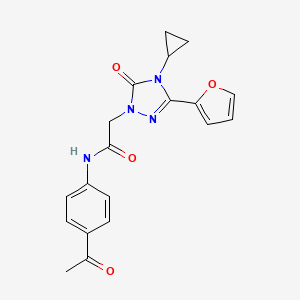
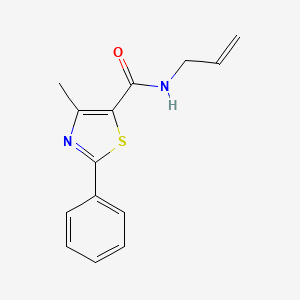
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)
![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)

![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)
